1,3-Bis(benzylsulfanyl)benzene
Description
1,3-Bis(benzylsulfanyl)benzene is a sulfur-containing aromatic compound characterized by two benzylsulfanyl (–SCH₂C₆H₅) groups attached to a central benzene ring at the 1,3-positions. This structural motif confers unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and synthetic organic chemistry.
Properties
Molecular Formula |
C20H18S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,3-bis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
SITBEHLMPPCGGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Bis[(naphthalen-2-ylsulfanyl)methyl]benzene
- Substituents : Naphthalen-2-ylsulfanyl groups replace benzylsulfanyl, introducing bulkier aromatic systems.
- Impact : Increased steric hindrance and extended π-conjugation compared to benzylsulfanyl derivatives. This may reduce solubility in polar solvents but enhance stability in polymeric or crystalline matrices .
- Applications : Likely suited for applications requiring rigid, planar structures, such as organic semiconductors or ligands for metal-organic frameworks (MOFs).
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Substituents: Methylsulfanyl (–SCH₃) and electron-withdrawing nitro (–NO₂) groups.
- Impact : The nitro group creates an electron-deficient aromatic system, altering reactivity in nucleophilic substitution or redox reactions. Methylsulfanyl groups, being smaller than benzylsulfanyl, reduce steric effects but offer less π-stacking capability.
- Notable Data: Shortened C–S bonds (1.746–1.750 Å) due to π-d interactions between sulfur and the conjugated enone system .
- Applications : Precursor for heterocyclic ketene aminals, useful in synthesizing fused heterocycles for pharmaceuticals.
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
1,3-Bis(triphenylsilyl)benzene
- Substituents : Triphenylsilyl (–SiPh₃) groups replace sulfanyl moieties.
- Impact: Silicon-based substituents increase thermal stability and steric bulk.
- Applications : Used in organic electronics and as a building block for siloxane-based polymers .
Physical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (K) | Solubility Trends |
|---|---|---|---|---|
| 1,3-Bis(benzylsulfanyl)benzene* | ~348.5 | Benzylsulfanyl | N/A | Low polarity solvents |
| 1,3-Bis[(naphthylsulfanyl)methyl]benzene | ~452.6 | Naphthylsulfanyl | N/A | Toluene, DCM |
| 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one | 269.3 | Methylsulfanyl, –NO₂ | 435–437 | Ethanol, acetone |
| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | ~300.3 | Benzylsulfanyl, –F, –CF₃ | N/A | Chloroform, THF |
*Estimated based on analogs.
Key Observations :
- Melting Points : Nitro-substituted derivatives (e.g., 435–437 K ) exhibit higher melting points due to intermolecular hydrogen bonding (C–H⋯S/O interactions).
- Solubility: Benzylsulfanyl and naphthylsulfanyl derivatives favor non-polar solvents, whereas methylsulfanyl analogs dissolve in polar aprotic solvents.
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